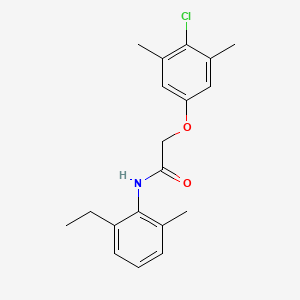
N-(4-anilinophenyl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-2-chlorobenzamide, commonly known as ANCCA, is a small molecule inhibitor that has shown potential in various scientific research applications. ANCCA is a derivative of 2-chlorobenzamide and has a molecular weight of 316.8 g/mol.
作用机制
ANCCA exerts its biological effects by binding to the ANCCA-SETDB1-H3K9me3 pathway, which is involved in the regulation of gene expression. ANCCA inhibits the activity of SETDB1, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This leads to a decrease in the level of H3K9me3, which in turn affects the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
ANCCA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ANCCA has also been shown to inhibit the aggregation of tau protein, which is involved in the pathogenesis of neurodegenerative diseases. ANCCA has also been shown to regulate gene expression by binding to the DNA-binding domain of transcription factors.
实验室实验的优点和局限性
ANCCA has several advantages for lab experiments such as its high potency, specificity, and selectivity. ANCCA can be easily synthesized and purified, making it readily available for research purposes. However, ANCCA also has some limitations such as its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of ANCCA treatment for different experimental conditions.
未来方向
ANCCA has shown great potential in various scientific research applications, and there are several future directions that can be explored. One future direction is to investigate the role of ANCCA in the regulation of gene expression in different cell types and tissues. Another future direction is to study the potential of ANCCA as a therapeutic agent for cancer and neurodegenerative diseases. Furthermore, the development of more potent and selective ANCCA derivatives can also be explored to improve its efficacy and reduce potential toxicity.
Conclusion:
In conclusion, ANCCA is a small molecule inhibitor that has shown potential in various scientific research applications. ANCCA can be synthesized through a multi-step process and has been shown to inhibit the growth of cancer cells, regulate gene expression, and inhibit the aggregation of tau protein. ANCCA has several advantages for lab experiments but also has some limitations. Further studies are needed to fully explore the potential of ANCCA in different scientific research applications.
合成方法
ANCCA can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a Suzuki coupling reaction with boronic acid to yield the final product, ANCCA. The purity and yield of ANCCA can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
ANCCA has shown potential in various scientific research applications such as cancer research, neurodegenerative disease research, and gene regulation studies. ANCCA has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the ANCCA-SETDB1-H3K9me3 pathway. ANCCA has also been shown to inhibit the aggregation of tau protein, a hallmark of neurodegenerative diseases such as Alzheimer's disease. ANCCA has also been shown to regulate gene expression by binding to the DNA-binding domain of transcription factors.
属性
IUPAC Name |
N-(4-anilinophenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMHQCEKIUPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)


![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)



![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)

